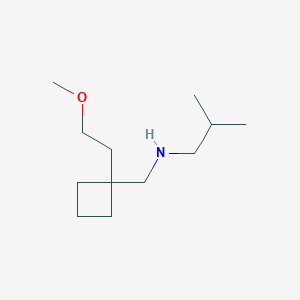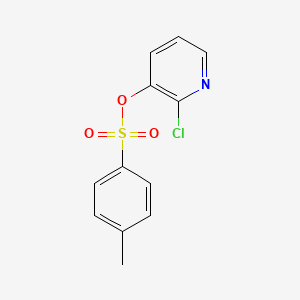
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chloropyridine moiety attached to a methylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-chloropyridine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or bromine in solvents like acetic acid or chloroform.
Reduction: Reducing agents like lithium aluminum hydride in ether or hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of amines or alcohols.
科学研究应用
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
相似化合物的比较
2-Chloropyridin-3-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
2-Chloropyridine: Lacks the sulfonate group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonyl Chloride: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.
2-Fluoropyridin-3-yl 4-methylbenzene-1-sulfonate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
属性
分子式 |
C12H10ClNO3S |
|---|---|
分子量 |
283.73 g/mol |
IUPAC 名称 |
(2-chloropyridin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H10ClNO3S/c1-9-4-6-10(7-5-9)18(15,16)17-11-3-2-8-14-12(11)13/h2-8H,1H3 |
InChI 键 |
OROQKOBASGJYIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


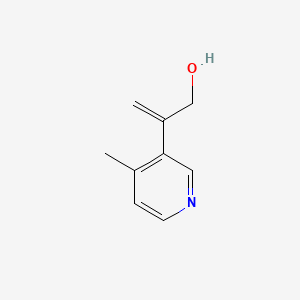
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)
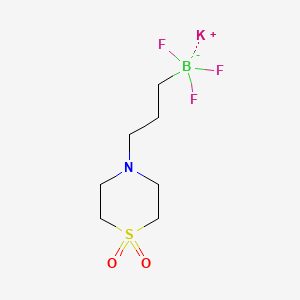

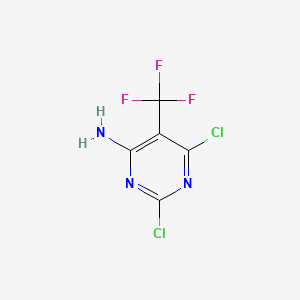

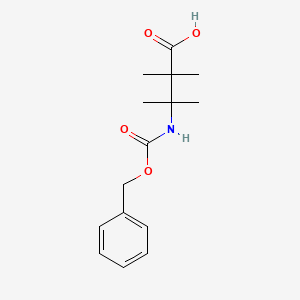
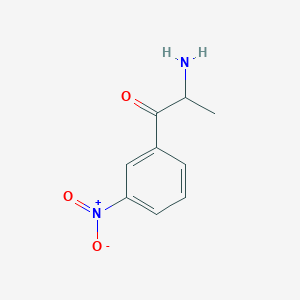

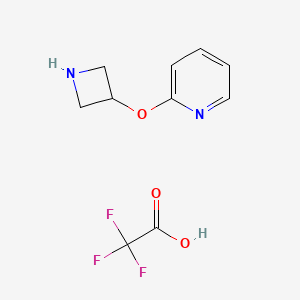
![4-[(2R)-2-aminopropyl]-N,N-dimethylaniline](/img/structure/B13565042.png)
